Bz-Phe-Val-Arg-AMC hydrochloride salt chemical structure and properties
Bz-Phe-Val-Arg-AMC hydrochloride salt chemical structure and properties
Advanced Fluorogenic Substrate for Serine Protease Profiling
Executive Summary
Bz-Phe-Val-Arg-AMC (hydrochloride salt) is a highly specific, fluorogenic tripeptide substrate used primarily for the kinetic characterization of Thrombin (Factor IIa) and related serine proteases (e.g., Cathepsin S, Ficain). Upon enzymatic hydrolysis, the non-fluorescent substrate releases the highly fluorescent fluorophore 7-amino-4-methylcoumarin (AMC) , allowing for real-time, continuous monitoring of proteolytic activity.[]
This guide details the physicochemical properties, reaction mechanisms, and validated experimental protocols for utilizing this substrate in high-throughput drug screening and enzymatic profiling.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Structural Profile
The molecule consists of a benzoyl-capped tripeptide sequence (Phenylalanine-Valine-Arginine) linked via an amide bond to the AMC fluorophore. The N-terminal Benzoyl (Bz) group blocks aminopeptidase activity, ensuring cleavage specificity at the C-terminal Arginine.
| Property | Specification |
| Common Name | Thrombin Substrate III; Bz-FVR-AMC |
| IUPAC Name | N-Benzoyl-L-phenylalanyl-L-valyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide hydrochloride |
| CAS Number | 88899-22-3 |
| Molecular Formula | |
| Molecular Weight | ~718.25 g/mol (HCl salt); ~681.8 g/mol (Free base) |
| Purity | |
| Solubility | Soluble in DMSO ( |
| Excitation/Emission |
Mechanism of Action
The substrate mimics the cleavage site of fibrinogen, the natural substrate of thrombin. Thrombin recognizes the Phe-Val-Arg motif and selectively hydrolyzes the amide bond between the Arginine (Arg) residue and the AMC moiety.
Reaction Equation:
Experimental Workflows & Protocols
Mechanistic Diagram (Reaction Logic)
Caption: Enzymatic hydrolysis pathway of Bz-Phe-Val-Arg-AMC releasing the fluorogenic AMC reporter.
Standard Thrombin Kinetic Assay Protocol
Objective: Determine
Reagents Preparation
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Assay Buffer (pH 7.4):
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50 mM Tris-HCl or HEPES
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100 mM NaCl
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0.1% BSA (Bovine Serum Albumin) - Crucial to prevent enzyme adsorption to plastic.
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Optional: 1 mM
(if using physiological thrombin activation).
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Substrate Stock (10 mM):
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Dissolve 7.18 mg of Bz-Phe-Val-Arg-AMC HCl in 1 mL of anhydrous DMSO.
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Storage: Aliquot and store at -20°C. Protect from light. Stable for 6 months.
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Enzyme Solution:
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Dilute Thrombin to ~1–10 nM (final assay concentration) in Assay Buffer immediately before use.
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Assay Procedure (96-Well Plate Format)
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Blank Setup: Add 90 µL Assay Buffer to "Blank" wells.
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Enzyme Setup: Add 50 µL of Thrombin solution to "Test" wells.
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Inhibitor (Optional): Add 10 µL of test compound (or buffer vehicle) and incubate for 10–15 min at 37°C.
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Substrate Addition: Dilute 10 mM DMSO stock to 100 µM in Assay Buffer (Intermediate). Add 40 µL of this intermediate to all wells (Final [S] = 40 µM).
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Data Acquisition:
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Instrument: Fluorescence Microplate Reader.
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Settings: Kinetic Mode, Ex 360 nm / Em 460 nm.
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Duration: Read every 30–60 seconds for 30–60 minutes at 37°C.
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Experimental Workflow Diagram
Caption: Step-by-step workflow for high-throughput screening using Bz-Phe-Val-Arg-AMC.
Technical Considerations & Troubleshooting
Inner Filter Effect
High concentrations of substrate (
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Solution: Perform a standard curve with free AMC (0–10 µM) in the presence of the highest inhibitor concentration to check for quenching.
Autohydrolysis
Peptide-AMC substrates can undergo slow spontaneous hydrolysis in alkaline buffers (
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Validation: Always include a "Substrate Only" control (Buffer + Substrate, no Enzyme) to subtract background drift.
Specificity
While highly selective for Thrombin, Bz-Phe-Val-Arg-AMC can be cleaved by Cathepsin S and Ficain .
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Differentiation: Use specific inhibitors (e.g., Hirudin for Thrombin, E-64 for Cathepsins) to confirm the source of the signal in complex biological samples like plasma or lysates.
References
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Chem-Impex International. Bz-Phe-Val-Arg-AMC hydrochloride salt Product Data.
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Cayman Chemical. Bz-FVR-AMC (trifluoroacetate salt) Product Information and Safety Data.
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11700365, Bz-Phe-Val-Arg-AMC.
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Bachem. Bz-Phe-Val-Arg-AMC Hydrochloride Product Specifications.
